

# mechanistic comparison of reactions involving aryl sulfoxides and aryl sulfones

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## A Mechanistic Showdown: Aryl Sulfoxides vs. Aryl Sulfones in Synthesis

A deep dive into the reactivity and synthetic applications of aryl sulfoxides and aryl sulfones, this guide offers a comparative analysis of two cornerstone reactions: the Pummerer rearrangement and the Julia-Kocienski olefination. We present a side-by-side look at their mechanisms, stereoselectivity, and practical applications, supported by experimental data and detailed protocols to inform synthetic strategy for researchers, scientists, and drug development professionals.

Aryl sulfoxides and aryl sulfones are two classes of organosulfur compounds that serve as versatile intermediates in organic synthesis. The subtle difference in the oxidation state of the sulfur atom—one oxygen atom in sulfoxides versus two in sulfones—imparts distinct electronic properties and reactivity, leading to divergent synthetic pathways. This guide explores the mechanistic nuances of reactions involving these functional groups, focusing on the Pummerer rearrangement for aryl sulfoxides and the Julia-Kocienski olefination for aryl sulfones as archetypal examples.

## At a Glance: Key Differences in Reactivity

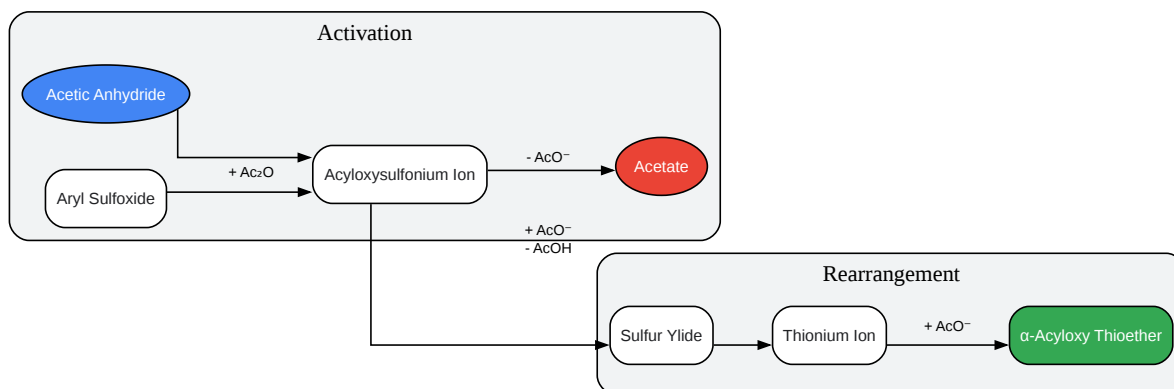
Feature	Aryl Sulfoxides (Pummerer Rearrangement)	Aryl Sulfones (Julia-Kocienski Olefination)
Sulfur Oxidation State	+2	+4
Key Transformation	Rearrangement to an $\alpha$ -acyloxy thioether.[1][2][3][4]	Olefination of carbonyls to form alkenes.[5][6][7]
Nature of Intermediate	Electrophilic thionium ion.[1][2]	Nucleophilic carbanion stabilized by the sulfone.[5]
Typical Reagents	Acetic anhydride, TFAA, TMSOTf.[1]	Strong base (e.g., KHMDS, LDA), aldehyde/ketone.[5][8]
Primary Product	Functionalized sulfide.	Alkene.[7]
Stereocontrol	Can be achieved with chiral auxiliaries or specific reagents.	High E-selectivity is often observed, influenced by the sulfone, base, and solvent.[7][8]

## The Pummerer Rearrangement: Unlocking the Reactivity of Aryl Sulfoxides

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing at least one  $\alpha$ -hydrogen.[2][4] In the presence of an activating agent, typically a carboxylic anhydride like acetic anhydride, the sulfoxide undergoes a rearrangement to form an  $\alpha$ -acyloxy thioether.[1][2]

### Mechanistic Pathway

The reaction is initiated by the acylation of the sulfoxide oxygen by the anhydride, which generates an acyloxysulfonium ion. A base, such as the acetate ion byproduct, then abstracts an  $\alpha$ -proton to form a sulfur ylide. Subsequent elimination of the acyloxy group and intramolecular rearrangement leads to the formation of a key electrophilic intermediate, a thionium ion. Finally, nucleophilic attack by the acyloxy group on the thionium ion affords the  $\alpha$ -acyloxy thioether product.[1][2]



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Caption: Mechanism of the Pummerer Rearrangement.

## Stereoselectivity

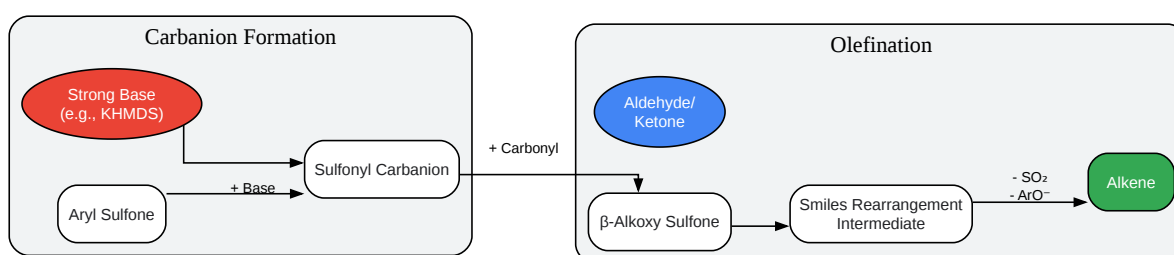
Achieving stereocontrol in the Pummerer rearrangement can be challenging due to the formation of the achiral thionium ion intermediate. However, asymmetric Pummerer reactions have been developed using chiral sulfoxides, often with a chiral auxiliary attached to the sulfoxide, to induce facial selectivity in the nucleophilic attack on the thionium ion. The choice of activating agent and reaction conditions can also influence the degree of stereoselectivity.

## The Julia-Kocienski Olefination: A Powerful Tool for Alkene Synthesis from Aryl Sulfones

In contrast to the electrophilic nature of the intermediate in the Pummerer rearrangement, the Julia-Kocienski olefination utilizes the ability of the sulfone group to stabilize an adjacent carbanion.<sup>[5]</sup> This reaction provides a highly efficient and often stereoselective method for the synthesis of alkenes from aryl sulfones and carbonyl compounds.<sup>[5][7]</sup>

## Mechanistic Pathway

The reaction begins with the deprotonation of the  $\alpha$ -carbon of the aryl sulfone with a strong base, such as potassium hexamethyldisilazide (KHMDs), to generate a sulfonyl-stabilized carbanion. This carbanion then adds to an aldehyde or ketone to form a  $\beta$ -alkoxy sulfone. In the modified Julia-Kocienski protocol, the use of specific heteroaryl sulfones (e.g., benzothiazol-2-yl or 1-phenyl-1H-tetrazol-5-yl sulfones) facilitates a spontaneous Smiles rearrangement. This is followed by the elimination of sulfur dioxide and the heteroaryl oxide to furnish the alkene product.[5][8]



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